molecular formula C9H11NO2S B12658635 4-Ethoxy-2-mercaptobenzamide CAS No. 85169-21-7

4-Ethoxy-2-mercaptobenzamide

Cat. No.: B12658635
CAS No.: 85169-21-7
M. Wt: 197.26 g/mol
InChI Key: RWOSVQWVYSMNOG-UHFFFAOYSA-N
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Description

4-Ethoxy-2-mercaptobenzamide is an organosulfur compound with the molecular formula C9H11NO2S It is characterized by the presence of an ethoxy group and a mercapto group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-mercaptobenzamide typically involves the reaction of 4-ethoxybenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-mercaptobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

4-Ethoxy-2-mercaptobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-mercaptobenzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-mercaptobenzamide is unique due to the presence of both an ethoxy group and a mercapto group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

85169-21-7

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-ethoxy-2-sulfanylbenzamide

InChI

InChI=1S/C9H11NO2S/c1-2-12-6-3-4-7(9(10)11)8(13)5-6/h3-5,13H,2H2,1H3,(H2,10,11)

InChI Key

RWOSVQWVYSMNOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)S

Origin of Product

United States

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